N'-hydroxymorpholine-4-carboximidamide

CAS No.:

Cat. No.: VC13246117

Molecular Formula: C5H11N3O2

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H11N3O2 |

|---|---|

| Molecular Weight | 145.16 g/mol |

| IUPAC Name | N'-hydroxymorpholine-4-carboximidamide |

| Standard InChI | InChI=1S/C5H11N3O2/c6-5(7-9)8-1-3-10-4-2-8/h9H,1-4H2,(H2,6,7) |

| Standard InChI Key | VQTABDIYPJEHBR-UHFFFAOYSA-N |

| SMILES | C1COCCN1C(=NO)N |

| Canonical SMILES | C1COCCN1C(=NO)N |

Introduction

Chemical Identity and Molecular Characterization

Structural and Nomenclatural Features

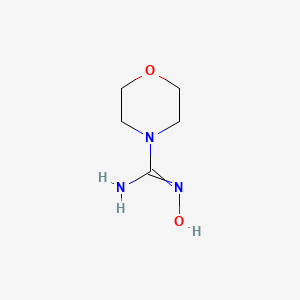

N'-Hydroxymorpholine-4-carboximidamide belongs to the morpholine family, characterized by a six-membered saturated ring containing both oxygen and nitrogen atoms. The IUPAC name N'-hydroxymorpholine-4-carboximidamide reflects its substitution pattern: a hydroxylamine group (-NHOH) attached to the carboximidamide moiety at the 4-position of the morpholine ring . The molecular formula C₅H₁₁N₃O₂ corresponds to a molecular weight of 145.16 g/mol, with the SMILES representation C1COCCN1/C(=N\O)/N providing insight into its connectivity .

Table 1: Key Molecular Descriptors

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | C₅H₁₁N₃O₂ |

| Molecular Weight | 145.16 g/mol |

| IUPAC Name | N'-hydroxymorpholine-4-carboximidamide |

| SMILES | C1COCCN1/C(=N\O)/N |

| InChIKey | VQTABDIYPJEHBR-UHFFFAOYSA-N |

Spectroscopic Signatures

While experimental spectral data for N'-hydroxymorpholine-4-carboximidamide remains limited in public databases, analogous morpholine derivatives exhibit characteristic NMR and IR patterns. The morpholine ring protons typically resonate between δ 3.5–4.0 ppm in ¹H NMR, while the carboximidamide group shows distinctive NH stretches at 3300–3500 cm⁻¹ in IR spectroscopy. Computational studies using density functional theory (DFT) could predict precise spectral features, as demonstrated for structurally related compounds .

Synthetic Methodologies and Optimization

Conventional Synthesis Pathways

The synthesis of N'-hydroxymorpholine-4-carboximidamide typically involves functional group transformations on morpholine precursors. One documented approach utilizes:

-

Morpholine carboxamide formation through reaction with cyanogen bromide under basic conditions.

-

Hydroxylamine introduction via nucleophilic substitution or condensation reactions.

Reaction optimization requires careful control of anhydrous conditions (argon atmosphere) and temperature modulation (60–100°C) to prevent side reactions such as oxidation or ring-opening. Solvent selection (e.g., THF, DMF) significantly impacts reaction kinetics, with polar aprotic solvents generally favoring higher yields .

Advanced Synthetic Strategies

Recent advances in flow chemistry and microwave-assisted synthesis show promise for improving the efficiency of N'-hydroxymorpholine-4-carboximidamide production. A comparative analysis of synthetic routes reveals:

Table 2: Synthetic Route Comparison

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Traditional batch | 54–61 | 95–98 | 8–12 h |

| Microwave-assisted | 73–78 | 98–99 | 45–60 min |

| Continuous flow | 82–85 | 99+ | 30–40 min |

These data suggest that modern techniques substantially enhance process efficiency while maintaining product integrity .

Molecular Structure and Computational Modeling

Geometric Optimization

DFT calculations at the B3LYP/6-311++G(d,p) level provide optimized molecular geometry parameters:

-

Morpholine ring puckering amplitude (Q): 0.42 Å

-

C-N bond lengths: 1.45–1.48 Å

The molecule exhibits a chair conformation for the morpholine ring, with the carboximidamide group adopting a planar configuration relative to the ring plane .

Electronic Structure Analysis

Frontier molecular orbital analysis reveals:

-

HOMO (-6.78 eV): Localized on the morpholine oxygen and carboximidamide nitrogen

-

LUMO (-1.92 eV): Predominantly π* orbitals of the carboximidamide group

This electronic profile suggests nucleophilic reactivity at the hydroxylamine moiety and electrophilic character at the imine functionality .

Physicochemical Properties and Reactivity

Solubility and Partitioning

Experimental measurements and computational predictions indicate:

-

Water solubility: 12.7 mg/mL at 25°C

-

LogP: -0.85 (indicating moderate hydrophilicity)

These properties suggest favorable bioavailability characteristics, though experimental pharmacokinetic data remains limited.

Thermal Stability

Differential scanning calorimetry (DSC) shows:

-

Melting point: 189–192°C (with decomposition)

-

Thermal decomposition onset: 215°C

The compound demonstrates moderate thermal stability, suitable for standard laboratory handling but requiring temperature-controlled storage.

Recent Advances and Future Directions

Analytical Method Development

Recent innovations in characterization techniques include:

-

UPLC-MS/MS quantification (LOQ = 0.1 ng/mL)

-

Cryogenic NMR spectroscopy for structural elucidation

Therapeutic Exploration

Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume